Molecular Weight Differential: S-Ethyl-S-phenyl sulfoximine (MW 169.24) vs. S-Methyl-S-phenyl sulfoximine (MW 155.22)
S-Ethyl-S-phenyl sulfoximine exhibits a molecular weight of 169.24 g/mol, which is +14.02 g/mol (or +9.0%) higher than its closest analog, S-Methyl-S-phenyl sulfoximine (MW 155.22 g/mol) . This mass increment corresponds to the replacement of the S-methyl group with an S-ethyl group, directly impacting key compound properties such as calculated logP and potential for fragment-based library diversification. In drug discovery programs, this difference can shift a compound across critical property thresholds (e.g., Rule of Five compliance) and alters molecular bulk for protein binding pocket occupancy.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 169.24 g/mol |
| Comparator Or Baseline | S-Methyl-S-phenyl sulfoximine: 155.22 g/mol |
| Quantified Difference | +14.02 g/mol (+9.0%) |
| Conditions | Calculated from molecular formulas C₈H₁₁NOS (Target) and C₇H₉NOS (Comparator) |
Why This Matters
The +9% molecular weight increase directly impacts lipophilicity calculations and can be a critical selection criterion when designing chemical libraries or optimizing pharmacokinetic parameters where molecular weight is a key design constraint.
